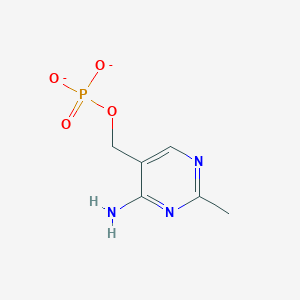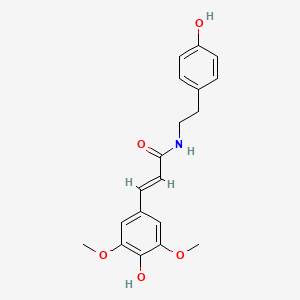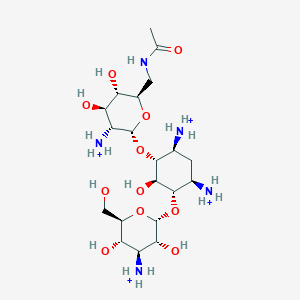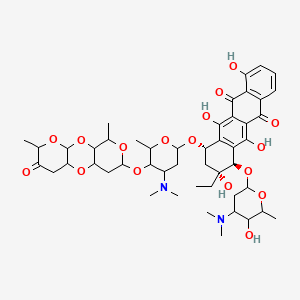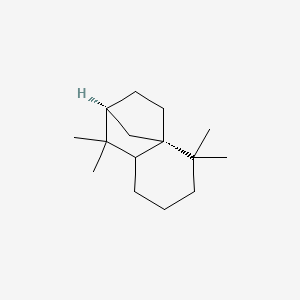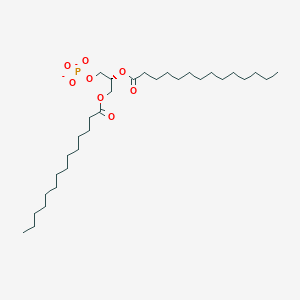
1,2-Ditetradecanoyl-sn-glycerol-3-phosphate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-ditetradecanoyl-sn-glycerol-3-phosphate(2-) is a 1-acyl-2-tetradecanoyl-sn-glycerol 3-phosphate(2-) obtained by deprotonation of both phosphate OH groups of 1,2-ditetradecanoyl-sn-glycerol-3-phosphate(; major species at pH 7.3. It is a conjugate base of a 1,2-ditetradecanoyl-sn-glycerol-3-phosphate.
Aplicaciones Científicas De Investigación
Structural and Functional Analysis
1,2-Ditetradecanoyl-sn-glycerol-3-phosphate plays a critical role in various biochemical pathways. Research by Turnbull et al. (2001) has contributed to understanding the structure and substrate specificity of glycerol-3-phosphate (1)-acyltransferase (G3PAT), which is involved in the incorporation of acyl groups into glycerol 3-phosphate, a key step in lipid synthesis. Their study reveals insights into the enzyme's differential substrate specificity for saturated versus unsaturated fatty acids, which is significant in plant responses to chilling temperatures (Turnbull et al., 2001).
Synthesis and Crystallography
Further studies by Turnbull et al. (2001) focus on the crystallization and preliminary X-ray analysis of squash glycerol-3-phosphate 1-acyltransferase (G3PAT), enhancing the understanding of the enzyme's structural properties. This research is pivotal in elucidating the molecular mechanisms underlying the enzyme's function in lipid biosynthesis (Turnbull et al., 2001).
Biochemical Characterization
Research by Nishihara and Koga (1997) on sn-glycerol-1-phosphate dehydrogenase from Methanobacterium thermoautotrophicum highlights the enzyme's role in forming the glycerophosphate backbone of archaeal ether lipids. Their work provides valuable information on the enzyme's purification, properties, and the biochemical pathway involved in archaeal lipid biosynthesis (Nishihara & Koga, 1997).
Physiological Functions in Plants
The research by Chen et al. (2011) discusses the role of sn-glycerol-3-phosphate acyltransferases (GPATs) in plants. They explain how GPATs contribute to glycerolipid biosynthesis in different cellular organelles and their importance in plant development and lipid metabolism (Chen et al., 2011).
Prebiotic Synthesis
The study by Maheen et al. (2010) investigates the prebiotic synthesis of important biological phosphate esters, including sn-glycerol-3-phosphate, under hydrothermal conditions. This research provides insights into the early Earth conditions that might have led to the formation of vital biomolecules (Maheen et al., 2010).
Propiedades
Nombre del producto |
1,2-Ditetradecanoyl-sn-glycerol-3-phosphate(2-) |
|---|---|
Fórmula molecular |
C31H59O8P-2 |
Peso molecular |
590.8 g/mol |
Nombre IUPAC |
[(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C31H61O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H2,34,35,36)/p-2/t29-/m1/s1 |
Clave InChI |
OZSITQMWYBNPMW-GDLZYMKVSA-L |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



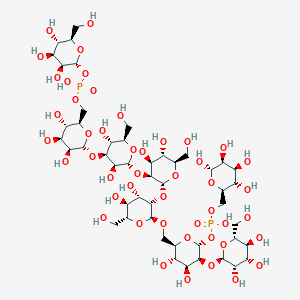
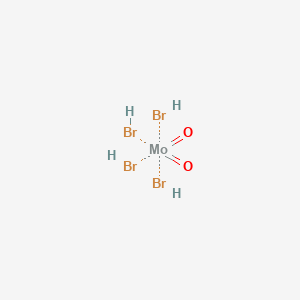
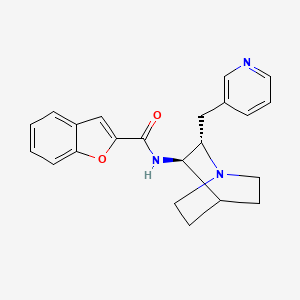

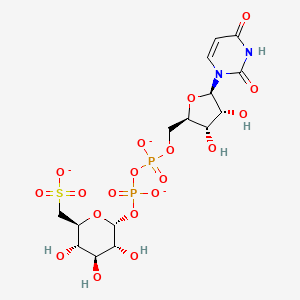
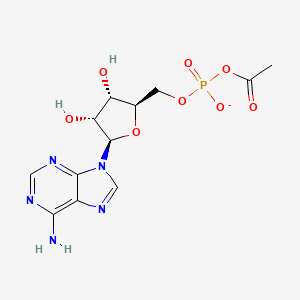
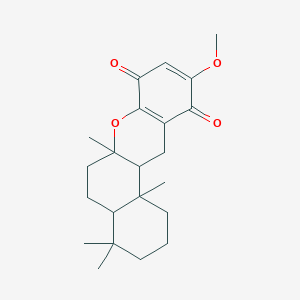
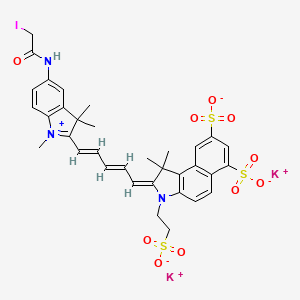
![N-[3-[(2,6-difluorophenyl)sulfonylamino]propyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262867.png)
